molecular formula C16H20FN3O4S B2534268 (S)-N-((3-(3-fluoro-4-(1-oxidothiomorpholino)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 168828-60-2

(S)-N-((3-(3-fluoro-4-(1-oxidothiomorpholino)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2534268
CAS No.: 168828-60-2
M. Wt: 369.4 g/mol
InChI Key: WNRIDZUNMXATND-ZDUSSCGKSA-N
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Description

PNU-101603 is a sulfoxide metabolite of sutezolid, an oxazolidinone class antimicrobial agent. It has shown excellent activity against Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant strains . PNU-101603 is being investigated for its potential role in new antitubercular drug regimens.

Scientific Research Applications

PNU-101603 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

PNU-101603 is synthesized as a metabolite of sutezolid. The synthesis involves the oxidation of sutezolid to form the sulfoxide metabolite . The reaction conditions typically involve the use of oxidizing agents under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production methods for PNU-101603 are not extensively documented. given its status as a metabolite of sutezolid, large-scale production would likely involve the synthesis of sutezolid followed by its controlled oxidation to PNU-101603.

Chemical Reactions Analysis

Types of Reactions

PNU-101603 undergoes various chemical reactions, including:

    Oxidation: Conversion of sutezolid to PNU-101603 involves oxidation.

    Reduction: Potential reduction of the sulfoxide group back to the parent compound.

    Substitution: Possible substitution reactions involving the functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major product of the oxidation of sutezolid is PNU-101603. Further reactions could yield various derivatives depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PNU-101603 is unique due to its specific activity against Mycobacterium tuberculosis and its role as a metabolite of sutezolid. Its ability to enhance the efficacy of other antimicrobial agents like SQ109 further distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-25(23)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIDZUNMXATND-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-60-2
Record name Sutezolid sulfoxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26337G9CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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